Cas no 858768-35-1 (3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one)

3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one is a synthetic chromenone derivative characterized by its methoxyphenoxy and methoxyphenyl ketone functional groups. This compound exhibits potential utility in pharmaceutical and materials research due to its structural complexity and electron-rich aromatic system. Its extended conjugation and substituted chromenone core may contribute to photophysical properties, making it relevant for applications in organic electronics or as a fluorescent probe. The presence of methoxy groups enhances solubility in organic solvents, facilitating further chemical modifications. Researchers may explore its use as an intermediate in the synthesis of bioactive molecules or advanced materials, leveraging its unique scaffold for tailored functionalization.
3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one structure
858768-35-1 structure
Product Name:3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one
CAS No:858768-35-1
MF:C25H20O7
MW:432.422107696533
CID:5420507
Update Time:2025-06-30

3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one
    • 3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one
    • Inchi: 1S/C25H20O7/c1-28-17-5-3-16(4-6-17)22(26)14-30-20-11-12-21-23(13-20)31-15-24(25(21)27)32-19-9-7-18(29-2)8-10-19/h3-13,15H,14H2,1-2H3
    • InChI Key: NSYRISSXDKGXKD-UHFFFAOYSA-N
    • SMILES: C1OC2=CC(OCC(C3=CC=C(OC)C=C3)=O)=CC=C2C(=O)C=1OC1=CC=C(OC)C=C1

3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3385-2906-2μmol
3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one
858768-35-1
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-2906-5μmol
3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one
858768-35-1
5μmol
$63.0 2023-09-11
Life Chemicals
F3385-2906-10μmol
3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one
858768-35-1
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-2906-20μmol
3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one
858768-35-1
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-2906-1mg
3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one
858768-35-1
1mg
$54.0 2023-09-11
Life Chemicals
F3385-2906-2mg
3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one
858768-35-1
2mg
$59.0 2023-09-11
Life Chemicals
F3385-2906-3mg
3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one
858768-35-1
3mg
$63.0 2023-09-11
Life Chemicals
F3385-2906-4mg
3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one
858768-35-1
4mg
$66.0 2023-09-11
Life Chemicals
F3385-2906-5mg
3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one
858768-35-1
5mg
$69.0 2023-09-11
Life Chemicals
F3385-2906-10mg
3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one
858768-35-1
10mg
$79.0 2023-09-11

Additional information on 3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one

Introduction to 3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one (CAS No. 858768-35-1) and Its Emerging Applications in Chemical Biology

3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one, identified by its CAS number 858768-35-1, is a structurally complex chromene derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the chromene class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including 4-methoxyphenyl and 2-oxoethoxy moieties, contributes to its unique chemical properties and biological relevance.

The chromene scaffold, characterized by a benzene ring fused with a pyranone ring, has been extensively studied for its pharmacological effects. Compounds derived from chromenes have demonstrated promising activities in various biological assays, including anti-inflammatory, antioxidant, and antimicrobial properties. The specific substitution pattern in 3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one enhances its interactiveness with biological targets, making it a valuable candidate for further investigation.

Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in drug discovery. The 3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one molecule represents a novel approach to modulating biological pathways by leveraging the inherent properties of chromenes. Its dual functionality, arising from the combination of 4-methoxyphenyl and 2-oxoethoxy groups, allows for selective interactions with enzymes and receptors involved in key metabolic processes.

In vitro studies have begun to elucidate the mechanistic basis of action for this compound. Initial research suggests that it may exert its effects through inhibition of specific enzymes or modulation of signaling pathways. For instance, the 4-methoxyphenyl group could potentially interact with aromatic hydrocarbon receptors (AhR), while the 2-oxoethoxy moiety might influence glycosylation processes. These interactions are critical for understanding the compound's potential therapeutic applications.

The synthesis of 3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one presents a challenge due to its complex structure. However, modern synthetic methodologies have enabled more efficient and scalable production processes. Advances in catalytic techniques and purification methods have made it feasible to produce sufficient quantities for both preclinical and clinical studies. This progress underscores the growing interest in chromene derivatives as pharmacological agents.

One of the most exciting aspects of this compound is its potential in addressing unmet medical needs. Chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, remain challenging to treat effectively. The anti-inflammatory properties exhibited by chromene derivatives suggest that 3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one could serve as a lead compound for developing novel therapeutics. Preclinical models have shown promising results, indicating that this molecule may modulate inflammatory responses without significant side effects.

Furthermore, the antioxidant properties of chromenes are another area of active investigation. Oxidative stress plays a pivotal role in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. The ability of 3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one to scavenge free radicals and protect against oxidative damage makes it a compelling candidate for further exploration. Studies using cell culture models have demonstrated its efficacy in reducing oxidative stress-induced cell death.

The integration of computational chemistry and machine learning has accelerated the discovery process for bioactive molecules like 3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-oxoethoxy-4H-chromen-4-one. These tools allow researchers to predict binding affinities, identify potential drug candidates, and optimize molecular structures efficiently. By leveraging these technologies, scientists can shorten the timeline between hypothesis generation and experimental validation, thereby expediting drug development pipelines.

Ethical considerations are also paramount in the research and development of new pharmaceuticals. Ensuring that studies are conducted responsibly and with minimal environmental impact is essential. The synthesis and application of 3-(4-methoxyphenoxy)-7-2-(4-methoxyphenyl)-2-o x o eth oxy - 44 H - c h r o m e n - 44 one adhere to stringent regulatory standards, ensuring safety for both researchers and patients.

The future prospects for this compound are promising, with ongoing research aimed at elucidating its full spectrum of biological activities and optimizing its pharmacokinetic profile. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits. As our understanding of biological pathways continues to expand, compounds like 3-( 44 - m e t h o x y p h e n o x y ) - 77 - 22 - (44 - m e t h o x y p h e n y l ) - 22 ox o e t h oxy - 44 H - c h r o m e n -44 one (CAS No. 888587683511) will play an increasingly important role in addressing complex diseases.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.